6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate
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Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research has demonstrated efficient synthetic routes for structurally complex naphtho and pyran derivatives, highlighting their utility in diverse chemical transformations. For example, Wan et al. (2014) reported an efficient one-pot synthesis of 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano-[3,2-c]chromen-6-ones, showcasing the versatility of these frameworks in organic synthesis Wan et al., 2014. Similarly, Sammour et al. (1972) explored reactions with 3-Methyl-1H-naphtho[2,1-b]pyran-1-one, leading to the creation of various derivatives, indicating the potential for chemical diversity and application in different fields Sammour et al., 1972.
Potential Biological Activities
Compounds bearing naphtho and pyran moieties have been studied for their biological activities. For instance, Abdel-Wahab et al. (2009) synthesized new 2-naphthyl ethers and tested their protective activities against DNA damage induced by the bleomycin-iron complex, showcasing their potential therapeutic applications Abdel-Wahab et al., 2009. Moreover, El-Wahab et al. (2011) reported on the synthesis, reactions, and biological evaluation of some new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, indicating their antimicrobial potential El-Wahab et al., 2011.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxynaphthalene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-3-28-19-9-8-15-6-4-5-7-17(15)21(19)22(27)30-20-13-29-16(12-18(20)26)14-31-23-24-10-11-25(23)2/h4-13H,3,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMMCSXJZDTWMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC=CN4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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